(Z)-7,9,9-Triethoxynon-3-ene
Description
(Z)-7,9,9-Triethoxynon-3-ene is an unsaturated ether derivative characterized by a non-3-ene backbone with ethoxy groups at positions 7, 9, and 7. The (Z)-stereochemistry at the double bond (C3–C4) distinguishes it from its (E)-isomer, influencing its physicochemical properties, such as polarity, boiling point, and reactivity.
Properties
CAS No. |
94088-10-5 |
|---|---|
Molecular Formula |
C15H30O3 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
(Z)-7,9,9-triethoxynon-3-ene |
InChI |
InChI=1S/C15H30O3/c1-5-9-10-11-12-14(16-6-2)13-15(17-7-3)18-8-4/h9-10,14-15H,5-8,11-13H2,1-4H3/b10-9- |
InChI Key |
VUIMLAIIKSNXBC-KTKRTIGZSA-N |
Isomeric SMILES |
CC/C=C\CCC(CC(OCC)OCC)OCC |
Canonical SMILES |
CCC=CCCC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7,9,9-Triethoxynon-3-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as non-3-ene and ethyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the addition of ethoxy groups to the non-3-ene backbone.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-7,9,9-Triethoxynon-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(Z)-7,9,9-Triethoxynon-3-ene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-7,9,9-Triethoxynon-3-ene exerts its effects involves interactions with molecular targets and pathways. The ethoxy groups and the non-3-ene backbone play a crucial role in its reactivity and interactions with other molecules. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structurally related compounds from the evidence:
Table 1: Key Properties of Analogous Compounds
Key Comparisons:
Stereochemical Influence: The (Z)-configuration in compound 9e () reduces symmetry, leading to distinct NMR signals (e.g., δ 7.70 for CH=) compared to (E)-isomers . This aligns with trends observed in other Z-alkenes, such as Irisquinone (δ 6.10 for CH2) . For (Z)-7,9,9-Triethoxynon-3-ene, the Z-configuration would similarly result in distinct splitting patterns in ¹H-/¹³C-NMR, particularly for protons near the double bond.
Synthetic Challenges :
- Low yields (e.g., 21% for 9e ) are common in Z-selective alkene syntheses due to steric and electronic factors. High-temperature steps (e.g., 90–110°C in 9e’s synthesis) may also lead to isomerization, necessitating precise control.
Functional Group Reactivity: Ethoxy groups in analogous compounds (e.g., Irisquinone ) enhance solubility in nonpolar solvents, while the double bond enables cycloaddition or oxidation reactions. Similar behavior is expected for this compound.
Thermal Stability :
- Decomposition observed in 9e (178–246°C ) suggests that Z-alkenes with bulky substituents may exhibit lower thermal stability compared to E-isomers or saturated analogs.
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